molecular formula C6H5BrFN3O B8173640 5-Bromo-3-fluoropicolinohydrazide

5-Bromo-3-fluoropicolinohydrazide

Cat. No.: B8173640
M. Wt: 234.03 g/mol
InChI Key: GYTJCCRTMYWYEZ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropicolinohydrazide is a pyridine derivative featuring a bromine atom at the 5-position, a fluorine atom at the 3-position, and a hydrazide functional group (-CONHNH₂) attached to the pyridine ring. Structurally, it is derived from 5-bromo-3-fluoropicolinic acid by replacing the hydroxyl (-OH) group with a hydrazide moiety .

Properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN3O/c7-3-1-4(8)5(10-2-3)6(12)11-9/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTJCCRTMYWYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoropicolinohydrazide typically involves the reaction of 5-bromo-3-fluoropyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

Industrial production of 5-Bromo-3-fluoropicolinohydrazide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoropicolinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinohydrazides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-3-fluoropicolinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropicolinohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 5-bromo-3-fluoropicolinohydrazide and related pyridine derivatives:

Compound Name Molecular Formula Substituents Functional Groups Key Applications
5-Bromo-3-fluoropicolinohydrazide C₆H₅BrFN₃O 5-Br, 3-F Hydrazide (-CONHNH₂) Pharmaceutical intermediates
5-Bromo-3-fluoropicolinonitrile C₆H₂BrFN₂ 5-Br, 3-F Nitrile (-CN) Agrochemical synthesis
5-Bromo-3-chloropicolinonitrile C₆H₂BrClN₂ 5-Br, 3-Cl Nitrile (-CN) Catalysis, ligand design
2-Bromo-3-methylpyridine C₆H₆BrN 2-Br, 3-CH₃ None Organic synthesis
5-Bromo-2-fluoropyridin-3-amine C₅H₅BrFN₂ 5-Br, 2-F, 3-NH₂ Amine (-NH₂) Drug discovery

Key Observations :

  • Functional Group Influence: The hydrazide group in 5-bromo-3-fluoropicolinohydrazide enhances its nucleophilicity compared to nitrile derivatives (e.g., 5-bromo-3-fluoropicolinonitrile), making it more reactive in condensation reactions for heterocycle synthesis.
  • Substituent Position : The 5-bromo-3-fluoro substitution pattern is distinct from 2-bromo-3-methylpyridine, where bromine and methyl groups at positions 2 and 3 reduce steric hindrance but limit hydrogen-bonding interactions .

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